molecular formula C12H14INO2 B3027175 3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 1234615-79-2

3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B3027175
CAS No.: 1234615-79-2
M. Wt: 331.15
InChI Key: PHSGVWBPCLSEFX-UHFFFAOYSA-N
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Description

3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester is a chemical compound with the molecular formula C12H14INO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester typically involves the iodination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine-1-carboxylic acid benzyl ester with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The reaction conditions must be carefully controlled to ensure the selective iodination at the 3-position of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 3-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can lead to the formation of 3-oxo-pyrrolidine-1-carboxylic acid benzyl ester using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products

    Substitution: Various substituted pyrrolidine derivatives.

    Reduction: 3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester.

    Oxidation: 3-Oxo-pyrrolidine-1-carboxylic acid benzyl ester.

Scientific Research Applications

3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its iodine atom, which can participate in halogen bonding or be substituted by other functional groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester
  • 3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester
  • 3-Fluoro-pyrrolidine-1-carboxylic acid benzyl ester

Uniqueness

3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to stronger interactions with molecular targets and potentially different reactivity and biological activity compared to its bromo, chloro, and fluoro analogs.

Properties

IUPAC Name

benzyl 3-iodopyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSGVWBPCLSEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1I)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256638
Record name Phenylmethyl 3-iodo-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-79-2
Record name Phenylmethyl 3-iodo-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234615-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3-iodo-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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